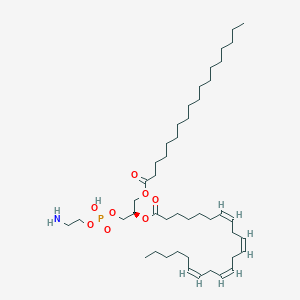

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Description

Properties

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H82NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,43H,3-10,12,14-16,18,20,23-25,27,29-42,46H2,1-2H3,(H,49,50)/b13-11-,19-17-,22-21-,28-26-/t43-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFSZKRUPTYBOQ-ZDYOIFAYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(18:0/22:4(7Z,10Z,13Z,16Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0009009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of N-Acyl Phosphatidylethanolamines (NAPEs) in Central Nervous System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl phosphatidylethanolamines (NAPEs), a unique class of phospholipids, are increasingly recognized for their critical and multifaceted roles within the central nervous system (CNS). While primarily serving as precursors to the bioactive N-acylethanolamines (NAEs), a family of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382), emerging evidence suggests that NAPEs themselves may possess autonomous signaling functions. This technical guide provides an in-depth exploration of the biological significance of NAPEs in the CNS, detailing their synthesis, metabolism, and downstream signaling cascades. We present a comprehensive overview of the involvement of the NAPE-NAE axis in key neurological processes, including synaptic plasticity, neuroinflammation, and neurogenesis. This document summarizes key quantitative data, provides detailed experimental methodologies for their study, and visualizes complex pathways to facilitate a deeper understanding for researchers and professionals in neuroscience and drug development.

Introduction to N-Acyl Phosphatidylethanolamines (NAPEs)

N-Acyl phosphatidylethanolamines (NAPEs) are tri-acylated glycerophospholipids, distinguished by the presence of a third fatty acid attached to the headgroup nitrogen of a phosphatidylethanolamine (B1630911) (PE) backbone.[[“]] These lipids are found in various mammalian tissues, with particularly dynamic roles in the CNS. The primary and most well-understood function of NAPEs is their role as immediate precursors to N-acylethanolamines (NAEs).[[“]] This conversion is a critical step in the "on-demand" biosynthesis of a diverse array of signaling lipids that modulate a wide range of physiological processes.

Beyond their precursor function, NAPEs have been suggested to play direct roles in membrane stabilization and may influence the association of cytosolic proteins with the cell membrane.[2] However, research into the direct signaling properties of NAPEs is still in its early stages.

Biosynthesis and Metabolism of NAPEs in the CNS

The synthesis and degradation of NAPEs are tightly regulated enzymatic processes that ultimately control the availability of NAEs for signaling.

NAPE Biosynthesis

The formation of NAPEs is catalyzed by N-acyltransferases (NATs), which transfer a fatty acyl group from a donor phospholipid, typically phosphatidylcholine (PC), to the headgroup amine of phosphatidylethanolamine (PE).[3]

NAPE Metabolism to NAEs

The conversion of NAPEs to NAEs is the central metabolic fate of these lipids and is accomplished through several enzymatic pathways. The most prominent of these is mediated by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[4][5]

-

NAPE-PLD Pathway: NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of the phosphodiester bond in NAPEs to directly release NAEs and phosphatidic acid (PA).[6][7] This enzyme is expressed in specific neuronal populations and is localized to axons, suggesting a key role in synaptic signaling.[8]

-

Alternative Pathways: Evidence from NAPE-PLD knockout mice indicates the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis.[9] These alternative routes are less well-characterized but are thought to involve a series of phospholipase and phosphodiesterase activities.

Quantitative Analysis of NAPEs in the CNS

The concentration of NAPEs in the brain is relatively low, reflecting their role as transient signaling precursors. Sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for their accurate quantification. A study on rat brain tissue identified and quantified 41 different molecular species of NAPEs, with a total concentration of approximately 3 nmol/g.[10]

| N-Acyl Chain | Total Concentration (pmol/g wet weight) | Predominant Phosphatidylethanolamine Moiety |

| N-16:0 (Palmitoyl) | 1200 ± 200 | 18:1/18:1 |

| N-18:0 (Stearoyl) | 800 ± 100 | 18:1/18:1 |

| N-18:1 (Oleoyl) | 600 ± 100 | 18:1/18:1 |

| N-18:2 (Linoleoyl) | 150 ± 50 | 18:1/18:1 |

| N-20:4 (Arachidonoyl) | 200 ± 50 | 18:0/20:4 |

| N-22:6 (Docosahexaenoyl) | 50 ± 20 | 18:0/22:6 |

Table 1: Representative concentrations of major NAPE species in rat brain tissue. Data adapted from a study utilizing solid-phase extraction and LC-MS/MS.[11]

Biological Roles and Signaling Pathways of NAPE-Derived NAEs

The biological significance of NAPEs in the CNS is largely mediated by their NAE products. Different NAEs, characterized by their specific N-acyl chain, interact with distinct receptor systems and modulate a variety of downstream signaling cascades.

Synaptic Plasticity

The NAPE-NAE system is a key regulator of synaptic function and plasticity. The most studied NAE in this context is anandamide (N-arachidonoylethanolamine, AEA).

-

Anandamide (AEA) Signaling: AEA is a prominent endocannabinoid that acts as a retrograde messenger at both excitatory and inhibitory synapses.[12] Upon postsynaptic synthesis from its NAPE precursor, AEA diffuses to the presynaptic terminal and binds to cannabinoid type 1 receptors (CB1R).[8] This activation leads to the suppression of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).[4] This modulation of synaptic strength is critical for various forms of short- and long-term synaptic plasticity, including long-term depression (LTD).[12][13]

Neuroinflammation

Certain NAEs, particularly palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), have potent anti-inflammatory and neuroprotective properties.

-

Palmitoylethanolamide (PEA) Signaling: PEA is an endogenous lipid mediator that modulates neuroinflammation primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[[“]][[“]] PEA can shift microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby reducing the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[15][16] It also indirectly modulates the cannabinoid CB2 receptor, contributing to its anti-inflammatory effects.[[“]][16]

-

Oleoylethanolamide (OEA) Signaling: OEA also exerts anti-inflammatory effects, in part by activating PPAR-α.[17] In models of neuroinflammation, OEA has been shown to inhibit the activation of the HMGB1/TLR4/NF-κB signaling pathway, a key cascade in the inflammatory response.[18]

Neurogenesis

The NAPE-derived NAE, N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, has been implicated in promoting neurogenesis and neuronal differentiation.[3][19] DHEA has been shown to enhance the differentiation of neural stem cells into neurons.[19] This suggests a role for the NAPE-NAE system in brain development and repair.

Experimental Protocols

The study of NAPEs and their metabolic pathways requires a combination of sophisticated analytical and molecular biology techniques.

Lipid Extraction from Brain Tissue

A modified Folch method is commonly employed for the extraction of total lipids, including NAPEs, from brain tissue.

Protocol:

-

Homogenization: Homogenize brain tissue in a 2:1 (v/v) mixture of chloroform:methanol.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and centrifuge to separate the phases.

-

Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Solid-Phase Extraction (SPE): For further purification and enrichment of NAPEs, the dried lipid extract can be subjected to SPE using a silica (B1680970) or C18 cartridge.[11][20]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual NAPE and NAE molecular species.

Methodology:

-

Chromatography: Reverse-phase liquid chromatography is typically used to separate the different lipid species based on their hydrophobicity.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and accurate quantification.[11][21]

In Situ Hybridization for NAPE-PLD mRNA

In situ hybridization is used to visualize the cellular localization of NAPE-PLD mRNA in brain tissue sections, providing insights into which neuronal populations synthesize this key enzyme.

Protocol Overview:

-

Tissue Preparation: Perfuse and fix brain tissue, followed by cryosectioning.

-

Probe Hybridization: Hybridize tissue sections with a labeled antisense RNA probe specific for NAPE-PLD mRNA.

-

Detection: Use an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe label, followed by the addition of a chromogenic or fluorescent substrate.

Immunohistochemistry for NAPE-PLD Protein

Immunohistochemistry allows for the visualization of the subcellular localization of the NAPE-PLD protein.

Protocol Overview:

-

Tissue Preparation: Prepare brain sections as for in situ hybridization.

-

Antibody Incubation: Incubate sections with a primary antibody specific for NAPE-PLD, followed by a labeled secondary antibody.

-

Visualization: Detect the signal using chromogenic or fluorescent methods.

Conclusion and Future Directions

N-acyl phosphatidylethanolamines are integral components of lipid signaling in the central nervous system. Their primary role as precursors to a diverse family of bioactive N-acylethanolamines places them at a critical control point for regulating synaptic plasticity, neuroinflammation, and neurogenesis. The development of advanced analytical techniques has enabled a more detailed understanding of the complexity of the NAPE and NAE lipidome in the brain.

Future research should focus on further elucidating the direct signaling roles of NAPEs themselves, independent of their conversion to NAEs. Investigating how the composition of NAPE molecular species is altered in various neurological disorders could provide novel biomarkers and therapeutic targets. Furthermore, the development of specific inhibitors and activators for the enzymes involved in NAPE metabolism, particularly NAPE-PLD, will be crucial for dissecting the precise roles of this pathway in CNS health and disease and for developing novel therapeutic strategies for a range of neurological and psychiatric conditions.

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A protective role for N-acylphosphatidylethanolamine phospholipase D in 6-OHDA-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocannabinoid System and Synaptic Plasticity: Implications for Emotional Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Palmitoylethanolamide dampens neuroinflammation and anxiety-like behavior in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system [frontiersin.org]

- 18. Oleoylethanolamide prevents neuroimmune HMGB1/TLR4/NF-kB danger signaling in rat frontal cortex and depressive-like behavior induced by ethanol binge administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. unipub.uni-graz.at [unipub.uni-graz.at]

The Pivotal Role of PE(18:0/22:4) in Brain Lipid Architecture and Neurological Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate lipid landscape of the brain is fundamental to its structure and function. Among the myriad of lipid species, phosphatidylethanolamines (PE) are a major class of phospholipids (B1166683), and within this class, specific molecular species play critical roles in neuronal health and disease. This technical guide focuses on 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphoethanolamine , commonly abbreviated as PE(18:0/22:4) , a significant polyunsaturated fatty acid (PUFA)-containing phospholipid in the brain.[1][2][3] This document will provide an in-depth overview of its significance in brain lipid composition, its association with neurological disorders, and the experimental methodologies used for its analysis.

PE(18:0/22:4): A Key Component of the Brain's Lipidome

PE(18:0/22:4) is a glycerophospholipid distinguished by a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4) at the sn-2 position of the glycerol (B35011) backbone, with a phosphoethanolamine headgroup.[1][2][3] Phosphatidylethanolamines, in general, are the second most abundant class of phospholipids in mammalian cells, constituting about 15-25% of the total lipid content.[4] They are particularly enriched in the inner leaflet of cellular membranes and are abundant in the inner mitochondrial membrane.[4]

The brain exhibits a unique lipid profile, and PE(18:0/22:4) is a notable constituent of this complex environment. While the brain's overall phospholipid composition is less enriched in PUFAs compared to other organs, specific species like PE(18:0/22:4) are crucial for maintaining membrane fluidity and function.[5][6]

Quantitative Distribution in the Human Brain

The concentration of PE(18:0/22:4) varies across different regions of the human brain, reflecting the specialized functions of these areas. The following table summarizes the relative abundance of PE(18:0/22:4) in key brain regions based on available lipidomic data.

| Brain Region | Relative Abundance of PE(18:0/22:4) (% of total PE) | Reference |

| Prefrontal Cortex | Major molecular species | [7][8] |

| Hippocampus | Major molecular species | [8] |

| Cerebellum | ~3.4% | [1] |

| Entorhinal Cortex | Major molecular species | [8] |

The Significance of PE(18:0/22:4) in Neurological Health and Disease

Alterations in the levels of PE(18:0/22:4) have been implicated in the pathogenesis of several neurodegenerative diseases, highlighting its importance in maintaining neuronal integrity.

Alzheimer's Disease

In the context of Alzheimer's disease (AD), changes in the lipid microenvironment around amyloid-β plaques have been observed. Studies have shown an increased localization of PE species containing arachidonic acid (a related PUFA) near these plaques.[9] While specific quantitative data for PE(18:0/22:4) in AD is still emerging, the overall dysregulation of PUFA-containing PEs suggests a potential role in the disease process.

Parkinson's Disease

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra. Lipidomic analyses have revealed alterations in phospholipid profiles in the PD brain.[10][11] Specifically, studies have pointed to the involvement of oxidized PE species, including hydroperoxy-PE derivatives like PE(18:0/22:4)-OOH, in the process of ferroptosis, a form of iron-dependent cell death implicated in PD.[12]

Huntington's Disease

Huntington's disease (HD) is a genetic neurodegenerative disorder that profoundly affects the striatum (caudate and putamen). Lipidomic studies of post-mortem HD brains have revealed significant alterations in phospholipid composition. Notably, a decrease in PS(18:0/22:4) has been observed in the white cortex of HD patients.[13] While this finding is for a different headgroup, the shared adrenoyl chain suggests a broader dysregulation of lipids containing this specific PUFA in HD.

Signaling Pathways Involving PE(18:0/22:4)

Biosynthesis of Phosphatidylethanolamine (B1630911)

The synthesis of PE in mammalian cells occurs through two primary pathways: the Kennedy pathway (CDP-ethanolamine pathway) located in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylation (PSD) pathway in the mitochondria.[14][15][16][17][18]

The Role of PE(18:0/22:4) in Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. PE species containing polyunsaturated fatty acids, such as arachidonic acid (20:4) and adrenic acid (22:4), are key substrates for this process.[4][19] The incorporation of adrenic acid into PE is a critical step, mediated by the enzymes Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[20][21][22] Following its incorporation, PE(18:0/22:4) can be oxidized by lipoxygenases (LOXs) to form lipid hydroperoxides (PE(18:0/22:4)-OOH), which act as a death signal, ultimately leading to membrane damage and cell death.[23][24][25][26]

Experimental Protocols for the Analysis of PE(18:0/22:4)

The accurate quantification and identification of PE(18:0/22:4) in brain tissue are crucial for understanding its role in health and disease. This typically involves lipid extraction followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Lipid Extraction from Brain Tissue

A common and effective method for extracting lipids from brain tissue is a modified Folch or Bligh-Dyer method.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize frozen brain tissue (~50-100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (B129727). The final volume of the solvent mixture should be 20 times the volume of the tissue sample.

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.

-

Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual lipid species.

Workflow: LC-MS/MS Analysis of PE(18:0/22:4)

Key Parameters for PE(18:0/22:4) Analysis:

-

Chromatography: Reversed-phase chromatography is commonly used to separate different PE species based on their acyl chain length and degree of unsaturation.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of phosphatidylethanolamines.

-

Mass Transitions: For quantification using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for PE(18:0/22:4) are monitored. The precursor ion corresponds to the deprotonated molecule [M-H]⁻, and product ions are generated by fragmentation of the headgroup or loss of the fatty acyl chains.

Conclusion

PE(18:0/22:4) is a vital component of the brain's lipidome, playing a significant role in membrane structure and cellular signaling. Its dysregulation is increasingly recognized as a factor in the pathology of major neurodegenerative diseases, particularly through its involvement in the ferroptosis pathway. The continued application of advanced lipidomic techniques will be instrumental in further elucidating the precise roles of PE(18:0/22:4) in neuronal function and in identifying it as a potential therapeutic target for neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of brain lipidomics and the specific importance of PE(18:0/22:4).

References

- 1. Changes in Phospholipid Composition of the Human Cerebellum and Motor Cortex during Normal Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. Lipidomics of Huntington’s Disease: A Comprehensive Review of Current Status and Future Directions [mdpi.com]

- 4. Exosomal miR-375-3p mediated lipid metabolism, ferritinophagy and CoQ-dependent pathway contributes to the ferroptosis of keratinocyte in SJS/TEN [ijbs.com]

- 5. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]

- 6. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositori.udl.cat [repositori.udl.cat]

- 8. Lipids and lipoxidation in human brain aging. Mitochondrial ATP-synthase as a key lipoxidation target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Impaired neuron differentiation in GBA-associated Parkinson’s disease is linked to cell cycle defects in organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi-omic analysis reveals lipid dysregulation associated with mitochondrial dysfunction in parkinson’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Phospholipid Profiles Are Selectively Altered in the Putamen and White Frontal Cortex of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of PE | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylethanolamine molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Comprehensive metagenomic and lipidomic analysis showed that baicalin could improve depressive behaviour in atherosclerotic mice by inhibiting nerve cell ferroptosis [frontiersin.org]

- 20. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. "Redox Phospholipidomics Discovers Pro-ferroptotic Death Signals in A37" by Yulia Y Tyurina, Alexandr A Kapralov et al. [digitalcommons.library.tmc.edu]

- 25. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. columbia.edu [columbia.edu]

Cellular Localization of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a specific molecular species of the phosphatidylethanolamine (B1630911) (PE) class of glycerophospholipids, is an important component of cellular membranes. Characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position, SAPE's unique structure influences membrane properties and cellular processes. This guide provides a comprehensive overview of the current understanding of SAPE's cellular localization, the experimental methodologies used for its determination, and its role in metabolic pathways.

Phosphatidylethanolamines are known to be key components of lipid bilayers and are involved in metabolism and signaling.[1] While the precise distribution of every lipid species is a complex and ongoing area of research, evidence points to a non-uniform distribution of SAPE within the cell, with notable enrichment in specific organelles.

Cellular and Subcellular Distribution of SAPE

Current research indicates that SAPE is primarily localized to cellular membranes, with a significant presence in mitochondria and the endoplasmic reticulum (ER).[2][3][4] It is also found in the extracellular space.[2][5]

In the grey matter of the human prefrontal cortex, PE(18:0/22:4) has been identified as a major molecular species within the phosphatidylethanolamine class in both mitochondrial and microsomal fractions.[3] The microsomal fraction is rich in fragments of the endoplasmic reticulum. Furthermore, studies on the human hippocampus have revealed that levels of SAPE in isolated mitochondria are inversely correlated with age, suggesting a role in mitochondrial function that changes over the lifespan.[4][6]

Phosphatidylethanolamines, as a class, are known to be more abundant in the inner leaflet of the plasma membrane, contributing to the asymmetry of the lipid bilayer.

Quantitative Data on SAPE Distribution

While qualitative data points to the enrichment of SAPE in mitochondria and the ER, comprehensive quantitative data on its distribution across all subcellular compartments remains limited in the currently available literature. The following table summarizes the key findings regarding the relative abundance of SAPE.

| Tissue/Cell Type | Subcellular Fraction | Relative Abundance of PE(18:0/22:4) | Reference |

| Human Prefrontal Cortex (Grey Matter) | Mitochondria | Major molecular species of Phosphatidylethanolamines | [3] |

| Human Prefrontal Cortex (Grey Matter) | Microsomes (ER-rich) | Major molecular species of Phosphatidylethanolamines | [3] |

| Human Hippocampus | Mitochondria | Levels inversely correlated with subject age | [4][6] |

| Murine Macrophages | Whole Cell | Major cellular reservoir of Adrenic Acid (22:4) is in PE species |

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular localization of specific lipid species like SAPE relies on a combination of organelle fractionation and advanced analytical techniques, primarily mass spectrometry-based lipidomics.

Subcellular Fractionation by Differential Centrifugation

This is a foundational technique for isolating specific organelles from cell or tissue homogenates.

Objective: To separate major organelles (e.g., nuclei, mitochondria, microsomes/ER, cytosol) based on their size and density.

General Protocol:

-

Homogenization: Tissues or cultured cells are first homogenized in a buffered isotonic solution (e.g., containing sucrose, MOPS, and protease inhibitors) using a Dounce or Potter-Elvehjem homogenizer. This process disrupts the plasma membrane while keeping the organelles intact.

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-1000 x g) for 10 minutes to pellet the nuclei and any unbroken cells. The supernatant is collected.

-

Medium-Speed Centrifugation: The supernatant from the previous step is then centrifuged at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes. This pellets the mitochondria. The resulting supernatant is carefully collected.

-

High-Speed Ultracentrifugation: The supernatant from the mitochondrial spin is subjected to ultracentrifugation at a very high speed (e.g., 100,000 x g) for 60 minutes. This pellets the microsomal fraction, which is rich in fragments of the endoplasmic reticulum and Golgi apparatus. The final supernatant is the cytosolic fraction.

-

Washing: Each pellet (nuclear, mitochondrial, microsomal) is typically washed by resuspension in the homogenization buffer and re-centrifugation to minimize cross-contamination.

-

Purity Assessment: The purity of each fraction should be assessed by Western blotting for well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, Cytochrome c oxidase subunit IV for mitochondria, Calreticulin for ER).

Lipid Extraction from Isolated Organelles

Once the subcellular fractions are isolated and their purity is confirmed, the lipids are extracted.

Objective: To efficiently extract all lipids from the aqueous environment of the organelle suspension.

General Protocol (based on the Folch method):

-

Solvent Addition: To the aqueous organelle suspension, add a 2:1 (v/v) mixture of chloroform (B151607) and methanol. The final solvent-to-sample ratio should be around 20:1 to ensure a single-phase system.

-

Agitation: The mixture is vortexed or agitated vigorously for 15-20 minutes to ensure thorough mixing and lipid extraction.

-

Phase Separation: Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) to the mixture. This will induce phase separation, resulting in a lower organic phase (containing the lipids) and an upper aqueous phase (containing polar metabolites).

-

Centrifugation: The mixture is centrifuged at a low speed to achieve a clean separation of the two phases.

-

Lipid Collection: The lower chloroform phase containing the lipids is carefully collected using a glass pipette.

-

Drying: The collected lipid extract is dried under a stream of nitrogen gas to remove the solvent.

-

Storage: The dried lipid film is stored at -80°C until analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the primary analytical technique for identifying and quantifying individual lipid species.

Objective: To separate, identify, and quantify PE(18:0/22:4) within the complex lipid extract.

General Protocol:

-

Resuspension: The dried lipid extract is resuspended in an appropriate solvent for LC-MS analysis (e.g., a mixture of methanol, isopropanol, and water).

-

Chromatographic Separation: The resuspended sample is injected into a liquid chromatography system. A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used to separate the different lipid classes. A gradient of solvents with varying polarity is used to elute the lipids from the column.

-

Mass Spectrometry Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to ionize the lipid molecules.

-

Identification (MS1): The mass spectrometer scans for the precursor ion mass-to-charge ratio (m/z) corresponding to PE(18:0/22:4).

-

Fragmentation (MS/MS): The precursor ion of interest is then isolated and fragmented. The resulting fragment ions are characteristic of the headgroup and the fatty acyl chains. For PE(18:0/22:4), specific fragments corresponding to stearic acid (18:0) and adrenic acid (22:4) will be observed, confirming its identity.

-

Quantification: The abundance of PE(18:0/22:4) is determined by the intensity of its precursor ion or a specific fragment ion, relative to an internal standard (a non-endogenous lipid species with similar chemical properties added at a known concentration at the beginning of the extraction process).

Signaling and Metabolic Pathways

SAPE is synthesized as part of the general pathway for phosphatidylethanolamine biosynthesis. The initial steps of this pathway occur on the cytosolic face of the endoplasmic reticulum.

Phosphatidylethanolamine Biosynthesis (Kennedy Pathway)

The primary route for PE synthesis in mammalian cells is the Kennedy pathway, which takes place at the endoplasmic reticulum.

References

The Trojan Horse in the Powerhouse: S-Adenosyl-L-ethionine's Putative Role in Disrupting Mitochondrial Membrane Structure and Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the cellular powerhouses, are central to cellular metabolism, bioenergetics, and signaling. The integrity of the mitochondrial membranes is paramount for these functions. S-adenosyl-L-methionine (SAMe), a crucial methyl donor, plays a vital role in maintaining mitochondrial membrane fluidity and protecting against oxidative stress. This technical guide delves into the established roles of SAMe in mitochondrial biology and puts forth a detailed hypothesis on the disruptive effects of its analog, S-adenosyl-L-ethionine (SAPE). As the activated form of the hepatotoxic amino acid ethionine, SAPE is postulated to act as a competitive inhibitor of SAMe-dependent processes, leading to profound mitochondrial dysfunction. This guide provides a comprehensive overview of the potential mechanisms of SAPE-induced mitochondrial toxicity, details experimental protocols to investigate these effects, and presents visual workflows and pathways to facilitate a deeper understanding for researchers in the field.

The Established Role of S-Adenosyl-L-methionine (SAMe) in Mitochondrial Health

S-adenosyl-L-methionine is a universal methyl donor essential for numerous biochemical reactions, including those vital for mitochondrial integrity and function. Its primary roles within the mitochondria can be summarized as follows:

-

Maintenance of Membrane Fluidity: The inner mitochondrial membrane (IMM) has a unique lipid composition, with a critical ratio of phosphatidylcholine (PC) to phosphatidylethanolamine (B1630911) (PE). SAMe is the methyl donor for the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which catalyzes the conversion of PE to PC.[1][2] A balanced PC/PE ratio is essential for maintaining the fluidity and integrity of the mitochondrial membrane, which in turn influences the function of membrane-bound protein complexes of the electron transport chain.[3]

-

Mitochondrial Glutathione (B108866) (GSH) Pool Maintenance: Glutathione is a major antioxidant that protects mitochondria from the damaging effects of reactive oxygen species (ROS) generated during oxidative phosphorylation.[4][5] SAMe is a precursor for the synthesis of cysteine, a rate-limiting amino acid for GSH production.[6][7] Adequate levels of mitochondrial GSH are critical for detoxifying ROS and preventing lipid peroxidation of the mitochondrial membranes.[8]

-

Regulation of the Respiratory Chain: Recent studies have shown that SAMe negatively regulates the expression of Methylation-Controlled J protein (MCJ), an endogenous inhibitor of the mitochondrial respiratory chain complex I.[9][10][11] By suppressing MCJ, SAMe helps to maintain efficient electron transport and ATP production.

The multifaceted role of SAMe in preserving mitochondrial function is underscored by its therapeutic potential in liver diseases and other conditions associated with mitochondrial dysfunction.[6][12]

S-Adenosyl-L-ethionine (SAPE): The Antagonist at the Mitochondrial Gate

S-adenosyl-L-ethionine is the S-ethyl analog of SAMe, formed from the reaction of ethionine and ATP. Due to its structural similarity to SAMe, SAPE is hypothesized to act as a competitive inhibitor of SAMe-dependent methyltransferases.[13] Instead of donating a methyl group, SAPE donates an ethyl group in a process termed "transethylation." This aberrant modification of crucial biomolecules can lead to their dysfunction.

The toxic effects of ethionine, the precursor of SAPE, are well-documented and include mitochondrial damage, hepatic steatosis, and ATP depletion.[14][15][16] These observations strongly suggest that SAPE is the ultimate culprit, exerting its toxicity by disrupting critical mitochondrial processes.

Hypothesized Mechanisms of SAPE-Induced Mitochondrial Dysfunction

Based on the known roles of SAMe and the toxicological profile of ethionine, we propose the following mechanisms by which SAPE disrupts mitochondrial membrane structure and function:

-

Inhibition of Phosphatidylcholine Synthesis and Altered Membrane Fluidity: SAPE likely acts as a competitive inhibitor of PEMT, the enzyme responsible for PC synthesis in the mitochondrial membrane.[1] This inhibition would lead to a decreased PC/PE ratio, resulting in a more rigid and less fluid inner mitochondrial membrane. Such changes in membrane dynamics can impair the function of the electron transport chain complexes and ATP synthase, leading to reduced ATP production.

-

Depletion of Mitochondrial Glutathione and Increased Oxidative Stress: By competing with SAMe, SAPE may indirectly inhibit the transsulfuration pathway, thereby reducing the synthesis of cysteine and, consequently, mitochondrial GSH.[17] A decline in the mitochondrial GSH pool would leave the organelle vulnerable to oxidative damage from ROS, leading to lipid peroxidation, protein damage, and mtDNA mutations.

-

Dysregulation of the Respiratory Chain via MCJ: SAPE-mediated interference with SAMe-dependent methylation could disrupt the regulation of MCJ. An inability to suppress MCJ would lead to its accumulation and subsequent inhibition of respiratory chain complex I, further compromising ATP synthesis and increasing ROS production.[10]

-

Impaired Mitochondrial Protein Synthesis: Studies in yeast have shown that ethionine impairs the incorporation of amino acids into mitochondrial translation products.[18] This suggests that SAPE interferes with the synthesis of essential proteins encoded by the mitochondrial genome, which are critical components of the respiratory chain complexes. The incorporation of ethionine in place of methionine into these proteins could also lead to misfolded, non-functional proteins that are targeted for degradation.[18]

Quantitative Data on SAMe's Impact on Mitochondrial Parameters

While direct quantitative data for SAPE is lacking, the following table summarizes the observed effects of SAMe supplementation in various studies, providing a baseline for the potential antagonistic effects of SAPE.

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Mitochondrial Glutathione (GSH) | Alcohol-fed rats | SAMe supplementation | Repletion of mitochondrial GSH levels | [9] |

| Mitochondrial Membrane Fluidity | Npc1-/- mice (Niemann-Pick type C) | SAMe treatment | Increased PC/PE ratio, restored membrane fluidity | [3] |

| Respiratory Chain Complex Activity | Alcohol-fed rats | SAMe supplementation | Maintained Complex I and IV activities | [19] |

| ATP Levels | Healthy human subjects | Oral SAMe | Significantly lower beta nucleoside triphosphate (predominantly ATP) levels in the brain, with a corresponding increase in phosphocreatine. | [20] |

| Mitochondrial Respiration | Alcohol-fed rats | SAMe co-administration | Prevented the depression in mitochondrial respiration | [21][22] |

Experimental Protocols for Investigating the Role of SAPE in Mitochondrial Function

To validate the hypothesized mechanisms of SAPE-induced mitochondrial toxicity, the following experimental protocols can be employed.

Isolation of Mitochondria from Cultured Cells or Tissues

Objective: To obtain a pure and functional fraction of mitochondria for downstream assays.

Methodology:

-

Harvest cells or homogenize tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Homogenize the sample using a Dounce homogenizer or a similar mechanical disruption method.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in an appropriate buffer for the subsequent assay.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the integrity of the inner mitochondrial membrane and the activity of the electron transport chain.

Methodology (using JC-1 dye):

-

Treat isolated mitochondria or intact cells with varying concentrations of SAPE for a defined period.

-

Incubate the samples with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.

-

Wash the samples to remove excess dye.

-

Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~529 nm (green, JC-1 monomers in depolarized mitochondria).

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Assessment of Mitochondrial Respiratory Chain Complex Activities

Objective: To determine the specific sites of inhibition within the electron transport chain.

Methodology (Spectrophotometric Assays):

-

Isolate mitochondria from control and SAPE-treated samples.

-

Lyse the mitochondria to release the respiratory chain complexes.

-

Measure the activity of each complex using specific substrates and inhibitors:

-

Complex I (NADH:ubiquinone oxidoreductase): Measure the rotenone-sensitive oxidation of NADH at 340 nm.

-

Complex II (Succinate dehydrogenase): Measure the reduction of a specific electron acceptor (e.g., DCPIP) at 600 nm.

-

Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the antimycin A-sensitive reduction of cytochrome c at 550 nm.

-

Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.

-

-

Normalize the enzyme activities to the total mitochondrial protein content.

Determination of Mitochondrial Glutathione (GSH) Levels

Objective: To quantify the impact of SAPE on the mitochondrial antioxidant capacity.

Methodology (HPLC-based):

-

Isolate mitochondria from control and SAPE-treated samples.

-

Lyse the mitochondria and deproteinize the lysate.

-

Derivatize the GSH in the sample with a fluorescent tag (e.g., monobromobimane).

-

Separate the derivatized GSH by reverse-phase high-performance liquid chromatography (HPLC).

-

Quantify the GSH levels using a fluorescence detector and compare to a standard curve.

Analysis of Mitochondrial Phospholipid Composition

Objective: To determine the effect of SAPE on the PC/PE ratio.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Isolate mitochondria from control and SAPE-treated samples.

-

Extract the lipids from the mitochondrial membranes using a suitable solvent system (e.g., Bligh-Dyer method).

-

Separate the different phospholipid species using liquid chromatography.

-

Identify and quantify the individual PC and PE species using mass spectrometry.

-

Calculate the total PC to total PE ratio.

Visualizing the Impact of SAPE on Mitochondrial Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways affected by SAMe and the hypothesized points of disruption by SAPE.

Caption: SAMe's role in mitochondrial function and hypothesized disruption by SAPE.

Caption: Workflow for investigating SAPE's effects on mitochondrial function.

Conclusion and Future Directions

While direct experimental evidence on the effects of S-adenosyl-L-ethionine on mitochondrial membrane structure and function is currently limited, the existing knowledge of SAMe's vital roles and the toxicological data on ethionine provide a strong foundation for a compelling hypothesis. SAPE likely acts as a multifaceted mitochondrial toxin by competitively inhibiting crucial methylation reactions, leading to decreased membrane fluidity, increased oxidative stress, impaired respiratory chain function, and defective mitochondrial protein synthesis.

The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to systematically investigate the impact of SAPE on mitochondria. A thorough understanding of these mechanisms is not only crucial for elucidating the pathophysiology of ethionine-induced toxicity but also holds significant implications for drug development, particularly in the context of identifying and mitigating off-target mitochondrial liabilities of novel therapeutics. Future research should focus on direct in vitro and in vivo studies to quantify the effects of SAPE on the mitochondrial parameters outlined in this guide, which will be instrumental in validating the proposed mechanisms and advancing our understanding of mitochondrial toxicology.

References

- 1. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Biochemistry and pharmacology of S-adenosyl-L-methionine and rationale for its use in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione S-Transferase Regulates Mitochondrial Populations in Axons through Increased Glutathione Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Glutathione, a Key Survival Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-adenosyl-L-methionine: its role in the treatment of liver disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial changes associated with glutathione deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-Adenosylmethionine Negatively Regulates the Mitochondrial Respiratory Chain Repressor MCJ in the Liver [scholarworks.indianapolis.iu.edu]

- 10. S-Adenosylmethionine Negatively Regulates the Mitochondrial Respiratory Chain Repressor MCJ in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] S-Adenosylmethionine Negatively Regulates the Mitochondrial Respiratory Chain Repressor MCJ in the Liver | Semantic Scholar [semanticscholar.org]

- 12. S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial damage and hepatic steatosis in ethionine intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial Damage and Hepatic Steatosis in Ethionine Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Increase of ATP level in human erythrocytes induced by S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. S-adenosyl-L-methionine: effects on brain bioenergetic status and transverse relaxation time in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. S-Adenosyl-L-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. S-adenosyl-L-methionine co-administration prevents the ethanol-elicited dissociation of hepatic mitochondrial ribosomes in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE in Aging and Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate process of aging is accompanied by a cascade of molecular changes, with lipid metabolism emerging as a critical nexus. Among the myriad of lipid species, 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a specific phosphatidylethanolamine (B1630911) (PE), has garnered attention for its potential role in the aging brain. This technical guide provides a comprehensive overview of SAPE in the context of aging and lipidomics, summarizing current quantitative data, detailing experimental protocols for its analysis, and visualizing its implicated signaling pathways. Lipidomics studies have revealed an inverse correlation between SAPE levels in the mitochondria of the human hippocampus and advancing age, suggesting its potential as a biomarker for cerebral aging and a target for interventions aimed at promoting healthy brain aging.

Introduction to this compound (SAPE)

This compound, also denoted as PE(18:0/22:4), is a glycerophospholipid characterized by a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4), a long-chain polyunsaturated fatty acid (PUFA), at the sn-2 position of the glycerol (B35011) backbone. The head group is phosphoethanolamine. PEs are major components of cellular membranes, particularly abundant in the nervous system, where they contribute to membrane fluidity and integrity[1]. The presence of adrenic acid, a C22 omega-6 fatty acid, makes SAPE particularly susceptible to oxidation, implicating it in processes related to oxidative stress, a hallmark of aging[2].

Quantitative Data on SAPE and Related Phospholipids (B1166683) in Aging

Lipidomics studies utilizing mass spectrometry have enabled the quantification of specific lipid species in various tissues during the aging process. A key finding is the age-dependent decline of adrenic acid-containing phospholipids in the human brain.

| Lipid Species | Tissue/Subcellular Fraction | Age-Related Change | Reference |

| This compound (SAPE) | Human Hippocampus Mitochondria | Inversely correlated with subject age | [3][4] |

| Phospholipids containing Adrenic Acid | Human Hippocampus | General decrease with age | [5] |

| PE(18:0/22:4) | Human Prefrontal Cortex | Major molecular species of ethanolamine (B43304) glycerophospholipids | [1][6] |

| PE(18:0/20:4) | Human Prefrontal Cortex | Decreases with age | [5] |

| PS(18:0/22:6) | Human Prefrontal Cortex | Increases with age | [5] |

Table 1: Summary of Quantitative Changes in SAPE and Related Phospholipids with Age. This table highlights the observed changes in the levels of SAPE and other relevant phospholipids in different regions of the human brain during the aging process.

Experimental Protocols

The accurate quantification of SAPE in biological samples is crucial for understanding its role in aging. The following section outlines a detailed methodology based on established lipidomics workflows.

Brain Tissue Homogenization and Lipid Extraction (Folch Method)

This protocol is a widely accepted method for the total lipid extraction from brain tissue[7][8].

Materials:

-

Brain tissue sample (e.g., hippocampus)

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass vials

Procedure:

-

Weigh the frozen brain tissue (~100 mg).

-

Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol to the tissue in a glass tube.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

-

Centrifuge the homogenate to pellet the tissue debris.

-

Collect the supernatant (the single-phase extract).

-

Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS/MS analysis.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section describes a targeted approach for the quantification of SAPE using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

-

C18 reversed-phase column

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[9].

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[9].

-

Internal Standard: Deuterated PE standard (e.g., PE(18:0-d35/18:1)) or an odd-chain PE standard (e.g., PE(17:0/17:0))[10][11]. A commercially available deuterated standard for a closely related species is recommended for accurate quantification.

Procedure:

-

Internal Standard Spiking: Add a known amount of the internal standard to the sample before lipid extraction to correct for sample loss and ionization variability.

-

Chromatographic Separation:

-

Inject the resuspended lipid extract onto the C18 column.

-

Use a gradient elution starting with a lower percentage of mobile phase B and gradually increasing to elute more hydrophobic lipids. A typical gradient might run from 30% B to 100% B over 20 minutes.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode, as PEs readily form [M-H]⁻ ions.

-

Set up an MRM method to monitor specific precursor-to-product ion transitions for SAPE and the internal standard.

-

SAPE (PE(18:0/22:4)) Precursor Ion (m/z): ~796.5

-

SAPE Product Ions: Fragment ions corresponding to the stearoyl (m/z 283.3) and adrenoyl (m/z 331.3) fatty acyl chains.

-

Internal Standard Transitions: Monitor the specific transitions for the chosen deuterated or odd-chain PE standard.

-

-

-

Quantification:

-

Integrate the peak areas for the SAPE and internal standard MRM transitions.

-

Calculate the concentration of SAPE in the sample by comparing the ratio of the SAPE peak area to the internal standard peak area against a calibration curve prepared with known concentrations of a SAPE standard.

-

Signaling Pathways and Biological Relevance

The precise signaling pathways directly initiated by SAPE are still under investigation. However, based on its molecular components and observed correlations, several pathways are implicated.

Oxidative Stress and Ferroptosis

The adrenoyl moiety of SAPE, being a polyunsaturated fatty acid, is highly susceptible to oxidation. Under conditions of oxidative stress, which increases with age, SAPE can be oxidized to SAPE-OOH (1-stearoyl-2-(hydroperoxy)-adrenoyl-sn-glycero-3-PE). This oxidized form of SAPE has been identified as a key "eat-me" signal on the surface of ferroptotic cells, a form of iron-dependent programmed cell death implicated in aging and neurodegeneration[12]. The clearance of these cells by microglia can contribute to the inflammatory environment in the aging brain.

Adrenic Acid Metabolism and Downstream Signaling

The degradation of SAPE, likely through the action of phospholipases such as phospholipase A2 (PLA2), can release adrenic acid[13]. Free adrenic acid can then be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to generate a variety of bioactive lipid mediators[14][15]. These mediators can modulate inflammatory responses and vascular function. Furthermore, adrenic acid has been shown to influence the PI3K/Akt signaling pathway, which is a central regulator of cell growth, survival, and metabolism, and is known to be dysregulated in aging[14][16].

Conclusion and Future Directions

This compound is emerging as a significant lipid species in the landscape of brain aging. Its declining levels with age, particularly in the hippocampus, and its connection to oxidative stress and cell death pathways, position it as a potential biomarker and therapeutic target. Further research is warranted to fully elucidate the specific enzymes responsible for SAPE synthesis and degradation in the brain, and to unravel the direct signaling cascades it may initiate. The development of highly specific analytical methods and the use of advanced lipidomics platforms will be instrumental in advancing our understanding of SAPE's role in maintaining neuronal health and its contribution to the pathology of age-related neurodegenerative diseases. This knowledge will be invaluable for the development of novel therapeutic strategies aimed at promoting healthy brain aging.

References

- 1. Lipids and lipoxidation in human brain aging. Mitochondrial ATP-synthase as a key lipoxidation target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. forensicrti.org [forensicrti.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. repositori.udl.cat [repositori.udl.cat]

- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of phosphatidylethanolamine degradation by enzyme(s) of subcellular fractions from cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipoic acid restores age-associated impairment of brain energy metabolism through the modulation of Akt/JNK signaling and PGC1α transcriptional pathway. | The Department of Pharmacology [pharmacology.arizona.edu]

Adrenic Acid: A Comprehensive Technical Guide to its Metabolism and Phospholipid Integration

Abstract

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA), is an elongation product of arachidonic acid (AA).[1] Once considered a minor fatty acid, AdA is now recognized as an important bioactive lipid, abundant in the adrenal glands, brain, and vasculature.[2][3] It is a key player in a variety of pathophysiological processes, including inflammation, vascular function, and cellular signaling.[1][3] AdA is incorporated into and mobilized from membrane phospholipids (B1166683), serving as a precursor to a unique family of signaling molecules generated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[1][4] This technical guide provides an in-depth overview of the biosynthesis and metabolism of adrenic acid, its dynamic relationship with cellular phospholipids, and the key experimental protocols used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and its therapeutic potential.

Biosynthesis and Retroconversion of Adrenic Acid

The synthesis of adrenic acid is an integral part of the omega-6 fatty acid metabolic pathway. The process begins with the dietary essential fatty acid, linoleic acid (LA), which is converted to arachidonic acid (AA) through a series of desaturation and elongation steps.[1] AA then serves as the direct precursor to AdA.[1]

The key enzymatic steps are:

-

Linoleic Acid (LA, 18:2n-6) is desaturated by Δ6-desaturase (FADS2) .

-

The product is elongated by Elongase 5 (ELOVL5) .

-

A subsequent desaturation by Δ5-desaturase (FADS1) yields Arachidonic Acid (AA, 20:4n-6) .[1]

-

Finally, AA is elongated by two carbons, a reaction catalyzed by Elongase 2 (ELOVL2) and Elongase 5 (ELOVL5) , to produce Adrenic Acid (AdA, 22:4n-6) .[1][4]

Interestingly, this pathway is not unidirectional. Adrenic acid can be converted back to arachidonic acid through a process of peroxisomal β-oxidation, creating a dynamic equilibrium and suggesting AdA may act as a storage pool for AA.[1][5]

Adrenic Acid Incorporation and Mobilization from Phospholipids

Like other PUFAs, newly synthesized or exogenously supplied AdA is not typically free in the cytosol. It is rapidly activated to its coenzyme A thioester (Adrenoyl-CoA) and esterified into the sn-2 position of membrane phospholipids for storage.[1] This incorporation prevents potential lipid peroxidation and regulates the availability of free AdA for signaling purposes.

Studies in murine macrophages show that AdA is distributed across several phospholipid classes, with the highest concentrations found in ethanolamine (B43304) glycerophospholipids (PE) and choline (B1196258) glycerophospholipids (PC).[6] Interestingly, AdA demonstrates a preference for incorporation into phospholipids that contain stearic acid at the sn-1 position.[7]

Upon cellular stimulation by agonists such as zymosan, AdA is mobilized and released from the membrane.[7] This crucial step is primarily mediated by phospholipase A₂ (PLA₂) enzymes, particularly the calcium-independent PLA₂β (iPLA₂β) and cytosolic group IVA PLA₂.[1][4][6] In macrophages, AdA is liberated exclusively from phosphatidylcholine species.[7]

Quantitative Data: Phospholipid Distribution

The distribution of AdA in macrophage phospholipids is similar to that of AA, though concentrations are lower.

| Phospholipid Class | Arachidonic Acid (% of Total) | Adrenic Acid (% of Total) |

| Ethanolamine Glycerophospholipids (PE) | ~55% | ~58% |

| Choline Glycerophospholipids (PC) | ~35% | ~32% |

| Phosphatidylinositol (PI) | ~7% | ~6% |

| Phosphatidylserine (PS) | ~3% | ~4% |

| Data derived from studies on murine peritoneal macrophages.[6] |

The Metabolic Fate of Free Adrenic Acid

Once released from phospholipids, free AdA is metabolized by three major enzymatic pathways, leading to the generation of a series of bioactive lipid mediators, collectively known as docosanoids.[2]

-

Cyclooxygenase (COX) Pathway : AdA is converted by COX enzymes into dihomo-prostanoids, including dihomo-prostaglandin I₂ (DH-PGI₂) and dihomo-thromboxane A₂ (DH-TxA₂).[1][5] DH-PGI₂, synthesized by vascular endothelial cells, is an inhibitor of thrombin-induced platelet aggregation.[5]

-

Lipoxygenase (LOX) Pathway : The LOX pathway metabolizes AdA to various dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[1][8]

-

Cytochrome P450 (CYP450) Pathway : CYP450 epoxygenases convert AdA into four regioisomers of epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (DH-EETs).[1][9] These EDTs are potent vasodilators but can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their less active diol forms, dihydroxydocosatrienoic acids (DHDTs).[9]

-

Non-Enzymatic Pathway : Under conditions of oxidative stress, AdA can be non-enzymatically peroxidized by free radicals to produce F2-dihomo-isoprostanes (F2-DH-IsoPs).[1]

Quantitative Data: Basal Metabolite Levels

The basal levels of AdA-derived CYP450 metabolites have been quantified in various rat tissues, with the highest concentrations found in the liver.

| Metabolite Regioisomer | Liver (pg/mg protein) | Kidney (pg/mg protein) | Brain (pg/mg protein) |

| 16,17-EDT | 11.4 ± 1.1 | 1.8 ± 0.2 | 1.2 ± 0.2 |

| 13,14-EDT | 3.9 ± 0.5 | 0.8 ± 0.1 | 0.4 ± 0.1 |

| 10,11-EDT | 2.5 ± 0.3 | 0.7 ± 0.1 | 0.3 ± 0.1 |

| 7,8-EDT | 2.0 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |

| 16,17-DHDT | 3.5 ± 0.4 | 1.0 ± 0.1 | 0.3 ± 0.1 |

| 13,14-DHDT | 1.5 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |

| Data from ACS Omega, representing mean ± SEM.[10] |

Signaling and Biological Functions

The metabolites of AdA exert significant biological effects, particularly in the regulation of inflammation and vascular tone.

-

Vascular Tone Regulation : AdA metabolites, specifically DH-PGI₂ and the EDTs (e.g., DH-16,17-EET), are potent vasodilators.[1][5] EDTs function as endothelium-derived hyperpolarizing factors (EDHFs).[5] They activate K⁺ channels on vascular smooth muscle cells, leading to K⁺ efflux, hyperpolarization, and subsequent relaxation of the blood vessel.[1][5] This action is critical for regulating blood flow in tissues like the coronary arteries and adrenal gland.[2][5]

-

Inflammation : The role of AdA in inflammation is complex and appears context-dependent. Some studies show that AdA can enhance the expression of pro-inflammatory cytokines like TNFα and IL-8.[1] Conversely, other research has highlighted potent anti-inflammatory and pro-resolving functions.[11][12] AdA can inhibit the formation of the potent neutrophil chemoattractant leukotriene B₄ (LTB₄) and enhance the clearance of apoptotic neutrophils (efferocytosis) by macrophages.[11][12] This dual role suggests AdA is a key modulator, rather than a simple effector, of the inflammatory response.

Experimental Methodologies

Studying AdA metabolism and its incorporation into phospholipids requires robust analytical techniques, primarily centered around mass spectrometry.

Protocol: Lipid Extraction from Cells or Tissues (Bligh & Dyer Method)

This protocol is a standard method for extracting total lipids from a biological sample.[13]

-

Homogenization : Homogenize the sample (e.g., 1g of tissue or 10⁷ cells) in 3.75 mL of a 1:2 (v/v) chloroform (B151607):methanol (B129727) mixture. Ensure the final solvent volume is at least 20 times the sample volume.[13]

-

Phase Separation : Add 1.25 mL of chloroform and mix. Then, add 1.25 mL of water (or 0.9% NaCl solution) and vortex thoroughly to create a biphasic system.[13]

-

Centrifugation : Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the layers.

-

Lipid Collection : The lower chloroform layer contains the lipids. Carefully collect this layer using a glass pipette, avoiding the protein interface.

-

Drying and Storage : Evaporate the solvent under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.[14]

Protocol: Analysis of AdA Content by GC-MS

This method quantifies the total amount of AdA (and other fatty acids) within a sample by analyzing their volatile methyl ester derivatives.[14][15]

-

Lipid Extraction : Extract total lipids from the sample as described in Protocol 5.1.

-

Transesterification : Add a reagent such as 14% boron trifluoride in methanol to the dried lipid extract. Heat at 100°C for 30 minutes to convert the fatty acids into fatty acid methyl esters (FAMEs).[15]

-

FAME Extraction : After cooling, add hexane (B92381) and water to the sample. Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected.[15]

-

GC-MS Analysis : Inject the FAME sample into a gas chromatograph equipped with a polar capillary column (e.g., DB-23) to separate the FAMEs based on chain length, unsaturation, and boiling point.[15] The separated FAMEs are then ionized and detected by a mass spectrometer, which identifies and quantifies each fatty acid based on its unique retention time and mass spectrum.[14][16]

Protocol: Analysis of AdA Metabolites (Docosanoids) by LC-MS/MS

This is the preferred method for analyzing the enzymatic and non-enzymatic metabolites of AdA, as it avoids high temperatures that can degrade these molecules.[17]

-

Sample Collection : Collect samples (e.g., cell culture media, plasma, or tissue homogenate). For cellular studies, incubations are stopped by adding ethanol (B145695) to 15%.[2]

-

Internal Standards : Add a cocktail of deuterated internal standards corresponding to the analytes of interest to allow for accurate quantification.

-

Solid-Phase Extraction (SPE) : To purify and concentrate the metabolites, use a C18 SPE column. Condition the column with methanol and water. Load the sample, wash away impurities with a low-concentration organic solvent, and then elute the docosanoids with a high-concentration organic solvent like methanol or ethyl acetate.[2][13]

-

LC-MS/MS Analysis : Evaporate the eluate and reconstitute in a mobile phase-compatible solvent. Inject the sample into a liquid chromatography system, typically using a reverse-phase C18 column, to separate the metabolites.[2][10] The eluent is directed into a tandem mass spectrometer operating in negative ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite are monitored for highly selective and sensitive quantification.[10][17]

Conclusion and Future Directions

Adrenic acid has emerged from the shadow of arachidonic acid to be recognized as a critical signaling lipid with diverse and potent biological activities. Its metabolism gives rise to a unique family of docosanoids that actively regulate vascular tone and inflammation. The dynamic interplay between its storage in phospholipids and its release upon cellular activation highlights a sophisticated level of control over lipid signaling pathways.

For drug development professionals, the enzymes involved in AdA metabolism—such as CYP450 epoxygenases and soluble epoxide hydrolase—represent promising therapeutic targets.[9] Modulating the levels of bioactive AdA metabolites like EDTs could offer novel approaches for treating cardiovascular diseases such as hypertension.[5] Furthermore, understanding the context-dependent pro- and anti-inflammatory roles of AdA is crucial for developing therapies for inflammatory and autoimmune disorders.[1][11]

Future research should focus on further elucidating the specific receptors and downstream signaling targets of AdA metabolites, standardizing quantification methods for clinical applications, and exploring the therapeutic potential of stable synthetic analogues of AdA-derived docosanoids.[1][3]

References

- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The Contribution of Cytosolic Group IVA and Calcium-Independent Group VIA Phospholipase A2s to Adrenic Acid Mobilization in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipid sources for adrenic acid mobilization in RAW 264.7 macrophages. Comparison with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sciprofiles.com [sciprofiles.com]

- 12. Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. ANALYSIS OF LIPIDS [people.umass.edu]

- 15. benchchem.com [benchchem.com]

- 16. jianhaidulab.com [jianhaidulab.com]

- 17. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

A Technical Guide to the Physiological Relevance of Phosphatidylethanolamine PE(18:0/22:4) in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphatidylethanolamines (PEs) are critical components of neuronal membranes, second only to phosphatidylcholines (PCs) in abundance. They play essential roles in maintaining membrane structure, regulating protein function, and participating in cellular processes such as membrane fusion and autophagy. This technical guide focuses on a specific PE species, PE(18:0/22:4), which contains stearic acid (18:0) at the sn-1 position and adrenic acid (22:4, n-6) at the sn-2 position. While less studied than its docosahexaenoic acid (DHA, 22:6) or arachidonic acid (AA, 20:4) containing counterparts, emerging lipidomic studies indicate that PE(18:0/22:4) is a significant component of the brain's lipid landscape with potential implications in neurological health and disease. This document provides a comprehensive overview of the known quantitative data, metabolic pathways, physiological functions, and experimental methodologies relevant to the study of PE(18:0/22:4) in neuronal cells.

Introduction to PE(18:0/22:4)

PE(18:0/22:4) is a species of phosphatidylethanolamine, a class of glycerophospholipids characterized by a glycerol (B35011) backbone, two fatty acid chains, and a phosphoethanolamine headgroup.[1] The specific fatty acid composition, stearic acid (18:0) and adrenic acid (22:4), defines its unique physicochemical properties and biological relevance. PEs are primarily located in the inner leaflet of the plasma membrane, where their conical shape contributes to membrane curvature, which is vital for processes like vesicle formation and membrane fusion.[2][3] In the brain, PEs are highly enriched with polyunsaturated fatty acids (PUFAs), making them key players in neuronal function and prime targets for oxidative stress.[4][5]